

Synthesis of 6-amino-4-hydroxy-2H-chromen-2-one from 4-hydroxycoumarin

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Compound of Interest

Compound Name: 6-amino-4-hydroxy-2H-chromen-2-one

Cat. No.: B2450433

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Application Notes: Synthesis of 6-amino-4-hydroxy-2H-chromen-2-one

Introduction

Coumarins, or 2H-chromen-2-ones, represent a significant class of heterocyclic compounds widely found in nature and are pivotal scaffolds in medicinal chemistry and drug development. The introduction of an amino group into the coumarin nucleus, particularly at the C-6 position, can significantly modulate its biological properties, leading to compounds with enhanced anti-inflammatory, antimicrobial, and anticancer activities. This document provides a detailed, two-step protocol for the synthesis of **6-amino-4-hydroxy-2H-chromen-2-one**, a key intermediate for the development of novel therapeutic agents.

The synthesis begins with the regioselective nitration of commercially available 4-hydroxycoumarin to yield the intermediate, 6-nitro-4-hydroxy-2H-chromen-2-one. Subsequently, this nitro-intermediate is subjected to reduction to afford the target compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

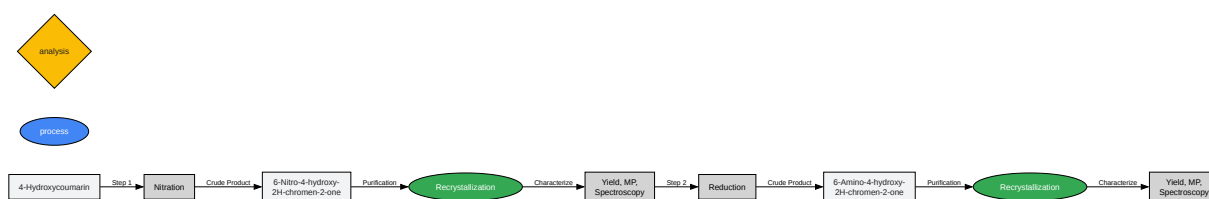
Overall Reaction Scheme

The synthetic pathway involves two primary transformations: electrophilic aromatic nitration followed by nitro group reduction.

- Step 1: Nitration of 4-hydroxycoumarin
- Step 2: Reduction of 6-nitro-4-hydroxy-2H-chromen-2-one

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and characterization of **6-amino-4-hydroxy-2H-chromen-2-one**.



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Caption: Synthetic workflow for **6-amino-4-hydroxy-2H-chromen-2-one**.

Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Expected Yield (%)
4-Hydroxycoumarin	C ₉ H ₆ O ₃	162.14	211-212	N/A
6-Nitro-4-hydroxy-2H-chromen-2-one	C ₉ H ₅ NO ₅	207.14	252-253	~70[1]
6-Amino-4-hydroxy-2H-chromen-2-one	C ₉ H ₇ NO ₃	177.16	~273 (estimated)	>85

Detailed Experimental Protocols

Materials and Equipment:

- 4-Hydroxycoumarin (98%+)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Sodium Nitrate (NaNO₃)
- Hydrazine Hydrate (80-85%)
- Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
- Ethanol (EtOH)
- N,N-Dimethylformamide (DMF)
- Round-bottom flasks, magnetic stirrer, ice bath, reflux condenser
- Standard workup and recrystallization glassware
- Melting point apparatus, TLC plates, NMR, IR, and Mass Spectrometers

Protocol 1: Synthesis of 6-Nitro-4-hydroxy-2H-chromen-2-one (Nitration)

This protocol outlines the regioselective nitration at the C-6 position of the coumarin ring.

Procedure:

- Carefully add 20 mL of concentrated sulfuric acid to a 100 mL round-bottom flask equipped with a magnetic stir bar.
- Cool the flask in an ice bath to 0°C with continuous stirring.
- Slowly add 3.24 g (0.02 mol) of 4-hydroxycoumarin to the cold sulfuric acid. Stir until all the solid has dissolved.
- In a separate beaker, dissolve 1.87 g (0.022 mol) of sodium nitrate in a minimal amount of concentrated sulfuric acid.
- Add the sodium nitrate solution dropwise to the 4-hydroxycoumarin solution, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.
- After the addition is complete, continue stirring the reaction mixture at 0°C for one hour^[1].
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
- Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
- A yellow precipitate of 6-nitro-4-hydroxy-2H-chromen-2-one will form.
- Isolate the crude product by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral (pH ~7).
- Purify the crude product by recrystallization from glacial acetic acid or an ethanol/water mixture to afford a pale-yellow crystalline solid.

- Dry the purified product under vacuum. Determine the yield and characterize the compound by measuring its melting point and acquiring spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS).

Protocol 2: Synthesis of 6-Amino-4-hydroxy-2H-chromen-2-one (Reduction)

This protocol describes the reduction of the nitro group using a hydrazine/ FeCl_3 catalytic system[2].

Procedure:

- To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add the synthesized 6-nitro-4-hydroxy-2H-chromen-2-one (2.07 g, 0.01 mol).
- Add a solvent mixture consisting of 16 mL of DMF and 4 mL of ethanol. Stir to dissolve the starting material.
- Add ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$) (0.20 g, 0.00075 mol) to the solution to act as the catalyst[2].
- Slowly add hydrazine hydrate (80% solution, ~1.5 mL, 0.025 mol) dropwise to the reaction mixture. The molar ratio of hydrazine hydrate to the nitro-coumarin should be approximately 2.5:1[2].
- After the addition, heat the reaction mixture to 90-100°C and maintain it under reflux.
- Monitor the reaction by TLC until the starting material spot has disappeared (typically 2-4 hours).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into 150 mL of ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from an appropriate solvent such as ethanol or an ethanol/DMF mixture.

- Dry the final product, **6-amino-4-hydroxy-2H-chromen-2-one**, under vacuum.
- Characterize the final product by determining its melting point and acquiring spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) to confirm its structure and purity. The molecular formula is $\text{C}_9\text{H}_7\text{NO}_3$ [3].

Safety Precautions

- All experimental procedures should be conducted in a well-ventilated fume hood.
- Concentrated sulfuric acid is extremely corrosive and an oxidizing agent. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
- Handle all organic solvents and reagents in accordance with standard laboratory safety procedures.

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